2-Ethynylquinoxaline

Overview

Description

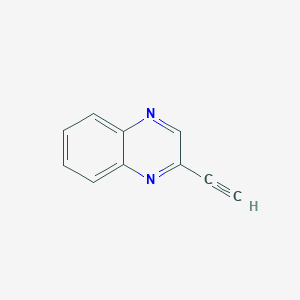

2-Ethynylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are bicyclic compounds containing a benzene ring fused to a pyrazine ring. This compound is characterized by the presence of an ethynyl group at the second position of the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylquinoxaline typically involves the reaction of quinoxaline derivatives with ethynylating agents. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated quinoxaline with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylquinoxaline undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form quinoxaline-2-carboxylic acid.

Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

Substitution: Electrophilic substitution reactions can occur at the quinoxaline ring, leading to the formation of various substituted quinoxalines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents such as halogens, nitro groups, and alkyl groups can be introduced under acidic or basic conditions.

Major Products:

Oxidation: Quinoxaline-2-carboxylic acid.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxalines depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

2-Ethynylquinoxaline and its derivatives have been investigated for their biological activities, particularly as potential therapeutic agents.

- Antimicrobial Activity : Research has shown that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain derivatives, including this compound, displayed potent activity against various bacterial strains, including Staphylococcus aureus and Bacillus cereus .

- CB2 Receptor Agonism : Recent studies have indicated that this compound derivatives can act as partial agonists at the cannabinoid type 2 receptor. This property suggests potential applications in pain relief and anti-inflammatory therapies .

- Cancer Research : Quinoxaline derivatives have been explored for their anticancer properties. A study highlighted the ability of certain compounds to inhibit lipid accumulation in HepG2 hepatocytes, indicating a potential role in liver cancer treatment .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus | |

| CB2 Agonism | Partial agonist activity | |

| Anticancer | Inhibits lipid accumulation |

Material Science

In material science, this compound has been utilized in the synthesis of novel materials with enhanced properties.

- Conductive Polymers : The incorporation of this compound into polymer matrices has shown to improve electrical conductivity. This application is particularly relevant in the development of organic electronic devices .

- Nanocomposites : The compound has been used as a building block in the creation of nanocomposites, which exhibit improved mechanical and thermal properties compared to traditional materials .

Case Study 1: Antimicrobial Efficacy

A study conducted on various quinoxaline derivatives, including this compound, evaluated their antimicrobial activity against clinical isolates. The findings revealed that these compounds could inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .

Case Study 2: CB2 Receptor Activation

In vitro experiments assessed the effects of synthesized quinoxaline derivatives on CB2 receptor activation. Results indicated that certain derivatives could activate this receptor, leading to reduced inflammatory responses in hepatocytes, suggesting therapeutic potential for conditions such as liver inflammation and fibrosis .

Mechanism of Action

The mechanism of action of 2-Ethynylquinoxaline and its derivatives involves interaction with specific molecular targets and pathways. For example, in medicinal chemistry, quinoxaline derivatives have been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which are involved in cell proliferation and DNA replication, respectively. The ethynyl group can enhance the binding affinity and specificity of the compound to its target, leading to improved therapeutic efficacy .

Comparison with Similar Compounds

Quinoxaline: The parent compound without the ethynyl group.

2-Methylquinoxaline: A derivative with a methyl group at the second position.

2-Phenylquinoxaline: A derivative with a phenyl group at the second position.

Comparison: 2-Ethynylquinoxaline is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs. The ethynyl group also enhances the compound’s ability to participate in π-π interactions, which can be beneficial in materials science applications .

Biological Activity

2-Ethynylquinoxaline is a compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with ethynyl reagents. Various synthetic routes have been explored to optimize yields and purities. For instance, a common method includes the use of palladium-catalyzed cross-coupling reactions, which allow for the efficient introduction of the ethynyl group at the 2-position of the quinoxaline ring. The following table summarizes some synthetic pathways reported in literature:

Biological Activities

This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections provide an overview of these activities based on recent studies.

Antimicrobial Activity

Research has demonstrated that quinoxaline derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have shown that these compounds exhibit activity against various bacterial strains and fungi. For example:

- Bacterial Inhibition: this compound has shown inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Activity: It has also been evaluated against fungal pathogens, demonstrating potential as an antifungal agent.

The minimum inhibitory concentrations (MIC) for these activities are summarized in the following table:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bactericidal |

| Candida albicans | 16 | Fungicidal |

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably:

- Cell Lines Tested: Studies have focused on human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

- Mechanism of Action: The compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators.

The half-maximal inhibitory concentration (IC50) values for these cell lines are as follows:

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests its potential role in treating inflammatory diseases.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in various disease models:

-

Hepatic Steatosis Model: In a study involving lipid-overloaded HepG2 hepatocytes, treatment with this compound resulted in a significant reduction in lipid accumulation.

- Result: A decrease in lipid accumulation by approximately 50% compared to control groups was observed.

-

Cancer Treatment Models: Animal models treated with this compound showed reduced tumor growth rates compared to untreated controls.

- Observation: Tumor size was reduced by about 40% within four weeks of treatment.

Properties

IUPAC Name |

2-ethynylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBXCMSDHQSXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440967 | |

| Record name | 2-ethynylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98813-70-8 | |

| Record name | 2-ethynylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.